5-Hydroxytryptamine-4,7-dione
Overview
Description
5-Hydroxytryptamine-4,7-dione is a derivative of serotonin, a well-known neurotransmitter. This compound is notable for its unique structure, which includes two ketone groups at positions 4 and 7 on the indole ring. It is a potent neurotoxin and has been studied for its effects on the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptamine-4,7-dione can be synthesized from 5-hydroxytryptamine through a series of oxidation reactions. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds via intermediate compounds such as 5,7-dihydroxytryptamine and 4,5,7-trihydroxytryptamine .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxytryptamine-4,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: 5,7-dihydroxytryptamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Hydroxytryptamine-4,7-dione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of indole derivatives.
Medicine: Studied for its potential therapeutic applications in neurodegenerative diseases and as a tool to understand serotonin-related disorders.
Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The neurotoxic effects of 5-Hydroxytryptamine-4,7-dione are primarily due to its ability to generate reactive oxygen species (ROS) during its auto-oxidation. These ROS can cause oxidative damage to neuronal cells. The compound also forms electrophilic quinonoid intermediates that can covalently bind to essential cellular molecules, disrupting their function .
Comparison with Similar Compounds
- 5,6-Dihydroxytryptamine
- 5,7-Dihydroxytryptamine
- 6,6-bi-5-Hydroxytryptamine-4,7-dione
Comparison: 5-Hydroxytryptamine-4,7-dione is unique due to its specific oxidation pattern and the presence of ketone groups at positions 4 and 7. This structure imparts distinct chemical reactivity and biological activity compared to other hydroxytryptamines. For instance, 5,6-dihydroxytryptamine and 5,7-dihydroxytryptamine are also neurotoxic but differ in their oxidation states and the positions of hydroxyl groups .
Properties
IUPAC Name |
3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFDKFQRBITDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905564 | |
Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100513-78-8 | |
Record name | 5-Hydroxytryptamine-4,7-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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